molecular formula C23H29ClN2 B8147144 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride

Cat. No.: B8147144
M. Wt: 368.9 g/mol
InChI Key: DJVXHXYBTVBZMP-UHFFFAOYSA-M
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Description

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. It is known for its unique structure, which includes mesityl groups attached to the imidazolium ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride typically involves the reaction of mesityl-substituted imidazole with methylating agents. One common method includes the reaction of 1,3-dimesitylimidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Chemical Reactions Analysis

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride involves its role as a ligand in metal-catalyzed reactions. It coordinates with metal centers, stabilizing reactive intermediates and facilitating the formation of desired products. The mesityl groups provide steric hindrance, which can influence the selectivity and outcome of the reactions .

Comparison with Similar Compounds

1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride can be compared with other imidazolium salts such as:

These comparisons highlight the unique features of this compound, such as its steric hindrance and electronic properties, which make it valuable in specific chemical and industrial applications.

Properties

IUPAC Name

4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2.ClH/c1-14-9-16(3)22(17(4)10-14)24-13-25(21(8)20(24)7)23-18(5)11-15(2)12-19(23)6;/h9-13H,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVXHXYBTVBZMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+](C(=C2C)C)C3=C(C=C(C=C3C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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